aldehydo-D-glucose 6-phosphate(2-)
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Overview
Description
Aldehydo-D-glucose 6-phosphate(2-) is dianion of aldehydo-D-glucose 6-phosphate arising from deprotonation of the two OH groups of the phosphate. It is a conjugate base of an aldehydo-D-glucose 6-phosphate.
Scientific Research Applications
Enzymatic Activity and Characterization
Aldehydo-D-glucose 6-phosphate(2-) plays a significant role in the enzymatic activity and characterization of glucose 6-phosphate dehydrogenase (G6PD). This enzyme, particularly in human erythrocytes, has been studied for its purification and characterization, revealing insights into its molecular weight, subunit structure, and substrate specificity. Glucose 6-phosphate and its analogues like 2-deoxy-D-glucose 6-phosphate are accepted as substrates by G6PD, indicating its critical role in red blood cell metabolism and enzymatic functions (Yoshida, 1966).
Genetic Variants and Enzyme Deficiency
Research has also focused on biochemical mechanisms underlying glucose-6-phosphate dehydrogenase deficiency. Studies on genetic variants of the enzyme, such as the Mediterranean and Seattle-like variants, have shown that alterations in the enzyme's stability and activity can lead to reduced glucose-6-phosphate dehydrogenase activity, affecting red blood cell health and leading to conditions like hemolytic anemia (Morelli et al., 1978).
Assays and Methodological Advancements
Advancements in biochemical assays have been made to measure and understand the role of aldehydo-D-glucose 6-phosphate in various enzymatic reactions. For instance, a colorimetric determination of inositol monophosphates has been used as an assay for D-glucose 6-phosphate-1L-myoinositol 1-phosphate cyclase, demonstrating the compound's importance in enzymatic assays and metabolic studies (Barnett et al., 1970).
Clinical Significance and Screening
Aldehydo-D-glucose 6-phosphate is clinically significant, particularly in the context of G6PD deficiency, a common enzyme deficiency in humans. This deficiency can lead to sensitivity to certain drugs and conditions such as hemolytic anemia. The development of standardized screening tests for G6PD deficiency, where glucose-6-phosphate plays a key role, has become important for medical diagnostics and genetic studies (Beutler et al., 1979).
Metabolic Implications and Trapping
Research has also explored the metabolic implications of aldehydo-D-glucose 6-phosphate, especially in the context of metabolic trapping as a principle in radiopharmaceutical design. The compound's role in the phosphorylation and metabolic activities of different organs has been examined, contributing to our understanding of metabolic processes and the design of metabolic probes for clinical applications (Gallagher et al., 1978).
Properties
Molecular Formula |
C6H11O9P-2 |
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Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
VFRROHXSMXFLSN-SLPGGIOYSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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